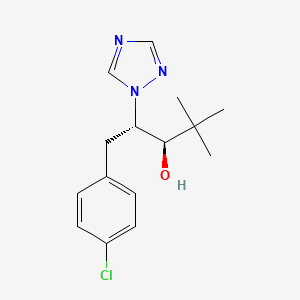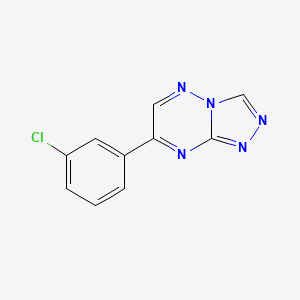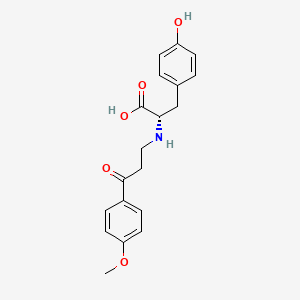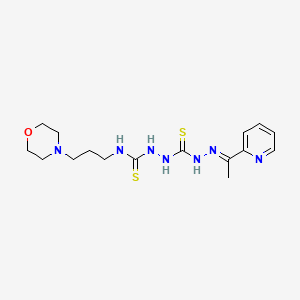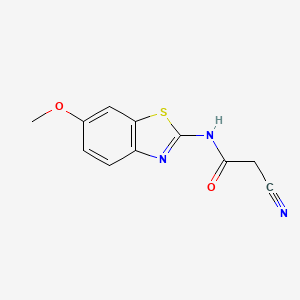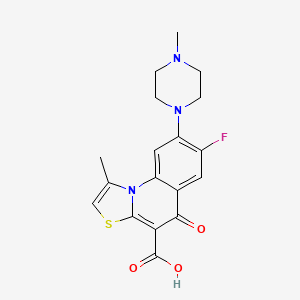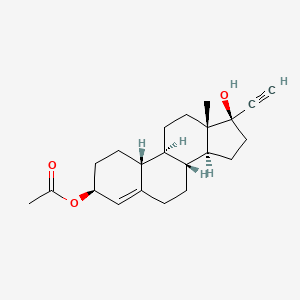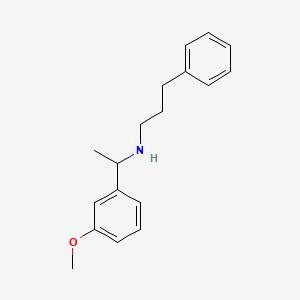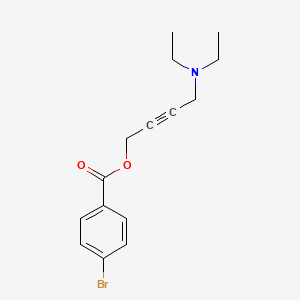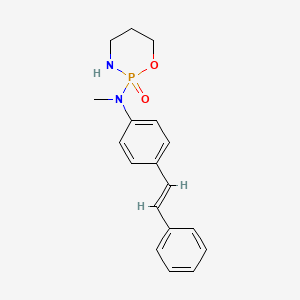
N-Methyl-N-(2-oxido-1,3,2-oxazaphosphinan-2-yl)-N-(4-(2-phenylvinyl)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC86437 es un compuesto químico con la fórmula molecular C18H21N2O2P. Es conocido por su estructura y propiedades únicas, lo que lo convierte en un tema de interés en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NSC86437 implica varios pasos, comenzando con la preparación de la estructura central. La reacción típicamente comienza con la formación de un éster fosfonato, seguido de la introducción de los grupos que contienen nitrógeno. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de NSC86437 se amplía utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto implica el uso de reactores grandes, control preciso de la temperatura y monitoreo continuo del progreso de la reacción. El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para garantizar que cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
NSC86437 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos que contienen nitrógeno, dando lugar a diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que uno o más átomos son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente en condiciones ácidas o básicas.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, a menudo en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes, con condiciones que varían según el producto deseado.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes ésteres fosfonatos, mientras que la reducción puede producir varios derivados de aminas.
Aplicaciones Científicas De Investigación
NSC86437 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluyendo sus efectos en los procesos celulares.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: NSC86437 se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual NSC86437 ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en los procesos celulares. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
NSC86437 se puede comparar con otros compuestos similares para destacar su singularidad. Algunos compuestos similares incluyen:
NSC12345: Este compuesto tiene una estructura central similar pero diferentes grupos funcionales, lo que lleva a propiedades y aplicaciones distintas.
NSC67890: Otro compuesto relacionado con variaciones en sus grupos que contienen nitrógeno, lo que resulta en diferentes actividades biológicas.
La estructura única de NSC86437, en particular su éster fosfonato y sus grupos que contienen nitrógeno, lo diferencia de estos compuestos similares, lo que lo convierte en un valioso objeto de estudio en diversos campos científicos.
Propiedades
Número CAS |
470-13-3 |
|---|---|
Fórmula molecular |
C18H21N2O2P |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
N-methyl-2-oxo-N-[4-[(E)-2-phenylethenyl]phenyl]-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C18H21N2O2P/c1-20(23(21)19-14-5-15-22-23)18-12-10-17(11-13-18)9-8-16-6-3-2-4-7-16/h2-4,6-13H,5,14-15H2,1H3,(H,19,21)/b9-8+ |
Clave InChI |
SFQWNRRXORXBRQ-CMDGGOBGSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)P3(=O)NCCCO3 |
SMILES canónico |
CN(C1=CC=C(C=C1)C=CC2=CC=CC=C2)P3(=O)NCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


